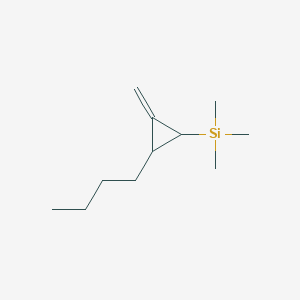
1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane is a heterocyclic organic compound with the molecular formula C11H22Si. This compound is characterized by the presence of a cyclopropane ring substituted with a butyl group, a methylidene group, and a trimethylsilyl group. It is primarily used in experimental and research settings .
Métodos De Preparación
The synthesis of 1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane involves several steps:
Synthetic Routes: The compound can be synthesized through the reaction of 1-butyl-2-methylidene-cyclopropane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Reaction Conditions: The reaction is conducted at room temperature, and the product is purified through distillation or chromatography.
Industrial Production Methods:
Análisis De Reacciones Químicas
1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., TBAF). Reactions are usually conducted under controlled temperatures and inert atmospheres.
Major Products: Major products include ketones, carboxylic acids, and substituted cyclopropanes.
Aplicaciones Científicas De Investigación
1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, although detailed mechanisms are still under investigation.
Comparación Con Compuestos Similares
1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane can be compared with other similar compounds:
Similar Compounds: Examples include 1-butyl-2-methylidene-cyclopropane and 1-butyl-3-(trimethylsilyl)cyclopropane.
Propiedades
Número CAS |
78638-80-9 |
|---|---|
Fórmula molecular |
C11H22Si |
Peso molecular |
182.38 g/mol |
Nombre IUPAC |
(2-butyl-3-methylidenecyclopropyl)-trimethylsilane |
InChI |
InChI=1S/C11H22Si/c1-6-7-8-10-9(2)11(10)12(3,4)5/h10-11H,2,6-8H2,1,3-5H3 |
Clave InChI |
ATCIUTGPVAGJRK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1C(C1=C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


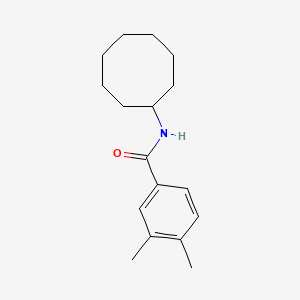

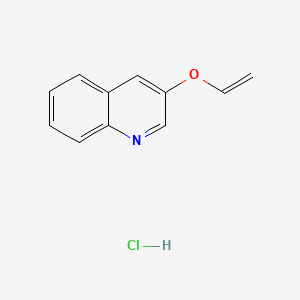
![Methyl 1,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B13804970.png)
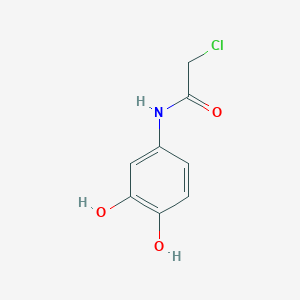
![2H-Pyrido[1,2-a]pyrazin-1(6H)-one,2-ethylhexahydro-(9CI)](/img/structure/B13804977.png)
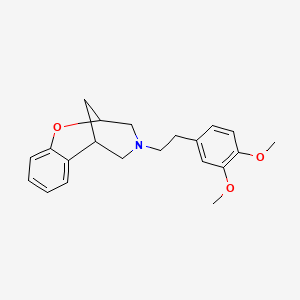


![2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane](/img/structure/B13804993.png)
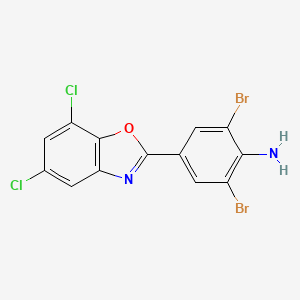
![(S)-2-Amino-N-{1-[(S)-1-((R)-1-carbamoyl-2-phenyl-ethylcarbamoyl)-2-phenyl-ethylcarbamoyl]-ethyl}-3-(4-hydroxy-phenyl)-propionamide](/img/structure/B13805010.png)


